(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione
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Overview
Description
The compound (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione is a complex organic molecule with a unique structure This compound is characterized by its multiple chiral centers and a fused ring system, which includes a pyrano-furo-benzopyran core
Scientific Research Applications
The compound (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology and medicine, it may be studied for its potential pharmacological properties, including its effects on specific biological pathways and its potential as a therapeutic agent. In industry, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione typically involves multiple steps, including the formation of the core ring system and the introduction of functional groups. The synthetic route may start with the construction of the pyrano-furo-benzopyran core through cyclization reactions. Subsequent steps involve the selective introduction of the chloro, hydroxyl, and carbonyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and protecting groups to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The goal is to achieve a cost-effective and environmentally friendly process that can produce the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: The compound (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxyl and carbonyl groups makes it susceptible to oxidation and reduction reactions, while the chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and chromium trioxide for oxidation reactions, reducing agents like sodium borohydride and lithium aluminum hydride for reduction reactions, and nucleophiles such as sodium hydroxide and ammonia for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the replacement of the chloro group with various nucleophiles, leading to the formation of new functionalized derivatives.
Mechanism of Action
The mechanism of action of (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione include other pyrano-furo-benzopyran derivatives with different substituents and functional groups. These compounds may share similar structural features and chemical reactivity but differ in their specific properties and applications.
Uniqueness: The uniqueness of (6aS,7aR,8R,9R,11aR,11bS)-5-chloro-7a-hydroxy-6a,8,9-trimethyl-3-[(1E)-3-methylpent-1-en-1-yl]-6a,7a,8,9,11a,11b-hexahydro-6H,11H-pyrano[3’,4’:4,5]furo2,3-hbenzopyran-6,11-dione lies in its specific combination of functional groups and chiral centers, which contribute to its distinct chemical and biological properties. This compound’s unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H27ClO6 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(1S,10S,12R,13R,14R,17R)-8-chloro-12-hydroxy-10,13,14-trimethyl-5-[(E)-3-methylpent-1-enyl]-4,11,15-trioxatetracyclo[8.7.0.02,7.012,17]heptadeca-2,5,7-triene-9,16-dione |
InChI |
InChI=1S/C23H27ClO6/c1-6-11(2)7-8-14-9-15-16(10-28-14)17-18-21(26)29-13(4)12(3)23(18,27)30-22(17,5)20(25)19(15)24/h7-13,17-18,27H,6H2,1-5H3/b8-7+/t11?,12-,13-,17-,18+,22+,23-/m1/s1 |
InChI Key |
VFAOIGZBHFMFIU-WGJHMWEWSA-N |
Isomeric SMILES |
CCC(C)/C=C/C1=CC2=C(C(=O)[C@@]3([C@H](C2=CO1)[C@H]4C(=O)O[C@@H]([C@H]([C@]4(O3)O)C)C)C)Cl |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(C2=CO1)C4C(=O)OC(C(C4(O3)O)C)C)C)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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